molecular formula C15H20ClNO3S B1390976 Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 1092289-44-5

Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B1390976
CAS No.: 1092289-44-5
M. Wt: 329.8 g/mol
InChI Key: FCOSMKNRFHIRSI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 1092289-44-5) is a cycloheptathiophene derivative with a molecular formula of C₁₅H₂₀ClNO₃S and a molecular weight of 329.85 g/mol . The compound features a seven-membered cycloheptathiophene core substituted with an ethyl ester group at position 3 and a 2-chloropropanoylamino moiety at position 2. This structure is synthesized via acylation of the parent amine, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 40106-13-6), a key intermediate in heterocyclic chemistry .

Properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-3-20-15(19)12-10-7-5-4-6-8-11(10)21-14(12)17-13(18)9(2)16/h9H,3-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOSMKNRFHIRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

This intermediate is crucial for the final compound synthesis. It can be synthesized using a multicomponent reaction involving:

  • Ethyl cyanoacetate
  • Cycloheptanone
  • Sulfur
  • Triethylamine (base)

in an ethanol solvent system. The reaction proceeds under mild conditions, often assisted by sonication or gentle heating, to afford the amino-ester intermediate in high yield (~90%).

Step Reactants Conditions Outcome
1 Ethyl cyanoacetate + Cycloheptanone + Sulfur + Et3N Ethanol, sonication or reflux Formation of amino-ester intermediate

Acylation with 2-chloropropanoyl chloride

The amino group on the thiophene ring is then acylated with 2-chloropropanoyl chloride to form the amide bond. This step typically requires:

  • 2-chloropropanoyl chloride as the acylating agent
  • A base (e.g., triethylamine) to neutralize the released HCl
  • An aprotic solvent such as dichloromethane (DCM)

The reaction is performed under controlled temperature (often 0°C to room temperature) to avoid side reactions and to ensure selective acylation.

Step Reactants Conditions Outcome
2 Amino-ester + 2-chloropropanoyl chloride + Base DCM, 0°C to RT Formation of Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Purification

The crude product is purified by standard techniques such as:

  • Extraction
  • Washing with aqueous solutions to remove inorganic salts
  • Drying over anhydrous agents (e.g., MgSO4)
  • Column chromatography or recrystallization to isolate the pure compound

Research Findings and Optimization Notes

  • The multicomponent synthesis of the amino-ester intermediate is advantageous due to its simplicity, high yield, and scalability.
  • The acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acid chloride.
  • The presence of the 2-chloropropanoyl group is critical for biological activity enhancement, thus purity and structural integrity are essential.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and avoid over-acylation or decomposition.
  • The use of triethylamine or similar organic bases is preferred to scavenge HCl and drive the reaction to completion.

Summary Table of Preparation Methods

Preparation Stage Reactants/Agents Conditions Yield/Notes
Formation of amino-ester intermediate Ethyl cyanoacetate, Cycloheptanone, Sulfur, Triethylamine Ethanol, sonication or reflux ~90% yield; mild conditions
Acylation to form target compound Amino-ester, 2-chloropropanoyl chloride, Triethylamine DCM, 0°C to room temperature High selectivity; moisture sensitive
Purification Extraction, drying, chromatography Standard organic purification Ensures high purity for biological testing

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cycloheptathiophene-3-carboxylates, which vary in substituents on the amino group and ester moiety. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula MW (g/mol) Yield (%) Melting Point (°C) Key Spectral Data Reference
Target Compound 2-Chloropropanoyl C₁₅H₂₀ClNO₃S 329.85 - - -
Ethyl 2-(6-Bromohexanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (4d) 6-Bromohexanamido C₁₅H₁₉BrN₂O₃S 354.04 - - Elemental analysis: C, 50.78%; H, 5.34%
Ethyl 2-[(2-Fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (21) 2-Fluorobenzoyl C₁₉H₂₀FNO₃S 361.43 100 117–118 ¹H NMR: δ 1.30 (t, CH₃), 7.20–8.20 (aromatic H)
Ethyl 2-(4-Phenylpiperazinylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (VIe) 4-Phenylpiperazinylacetamido C₂₂H₂₈N₄O₂S 412.55 60 158–160 IR: 3394 cm⁻¹ (NH), 1651 cm⁻¹ (C=O)
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenylglyoxyl ethyl ester C₂₂H₂₅NO₅S 415.50 22 - HRMS: [M+H]⁺ = 390.1370
Ethyl 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Parent) NH₂ C₁₂H₁₇NO₂S 239.33 - 87–88 Soluble in methanol/ethanol

Key Observations:

Substituent Effects on Yield and Reactivity: The 2-fluorobenzoyl derivative (Compound 21) achieves 100% yield under optimized acylation conditions, while the 2-chlorobenzoyl analog (Compound 24) yields only 46% due to steric hindrance or reduced electrophilicity .

Impact on Physicochemical Properties: Melting Points: Fluorinated derivatives (e.g., Compound 21, MP = 117–118°C) exhibit higher melting points than chlorinated analogs (e.g., Compound 24, MP = 91–92°C), reflecting differences in crystallinity and intermolecular interactions . Solubility: The parent amine (Ethyl 2-amino-...) is soluble in polar solvents like methanol, while bulkier substituents (e.g., 4-phenylpiperazinyl in VIe) may reduce solubility .

Spectral Characteristics :

  • IR Spectroscopy : All compounds show C=O stretches near 1650–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹, confirming ester and amide functionalities .
  • ¹H NMR : Aromatic protons in fluorinated/chlorinated derivatives appear as distinct multiplets (δ 7.20–8.20), while aliphatic cycloheptathiophene protons resonate at δ 1.50–3.10 .

The 2-chloropropanoyl group may enhance metabolic stability compared to brominated (4d) or hydroxylated (6o) derivatives .

Biological Activity

Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H20ClNO3S
  • Molecular Weight: 329.85 g/mol
  • CAS Number: 1092289-44-5
  • MDL Number: MFCD03030138

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects via:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: It has been reported to possess anti-inflammatory activities, potentially useful in treating inflammatory diseases.
  • Anticancer Potential: Some studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Activity Study

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anti-inflammatory Research

In vivo experiments using animal models showed that administration of the compound led to a reduction in paw edema induced by carrageenan. The reduction was statistically significant compared to control groups (p < 0.05), indicating its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectMIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition of growth32 µg/mL
AntimicrobialEscherichia coliInhibition of growth64 µg/mL
Anti-inflammatoryCarrageenan-induced edemaReduction in edemap < 0.05
AnticancerMCF-7 (breast cancer)Induction of apoptosisIC50 ~ 25 µM

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

  • Synthesis Protocol :

  • Step 1 : Start with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (core structure) and react it with 2-chloropropanoyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Confirm purity (>95%) via HPLC and NMR .

Q. How is the compound characterized structurally?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the 2-chloropropanoyl substituent (e.g., carbonyl signal at ~170 ppm in ¹³C NMR) and cycloheptathiophene backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₇ClN₂O₃S) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in ethanol/dichloromethane and analyze intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Ventilation : Use a fume hood to avoid inhalation of fine powders or solvent vapors (e.g., dichloromethane) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress decomposition .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate acylation. A study reported a 15% yield increase with 0.1 eq. ZnCl₂ at 40°C .
  • Scale-up Challenges : Monitor exothermic reactions using jacketed reactors. Pilot-scale trials achieved 68% yield vs. 82% in small batches due to mixing inefficiencies .

Q. What mechanisms underlie its potential biological activity?

  • Hypothesized Targets :

  • Enzyme Inhibition : The chloroacyl group may act as an electrophilic warhead, covalently binding to cysteine residues in enzymes (e.g., kinases or proteases) .
  • Anti-inflammatory Activity : Analogous thiophene derivatives inhibit COX-2 (IC₅₀ ~5 µM) by blocking arachidonic acid binding; molecular docking studies suggested similar interactions .
  • Antibacterial Action : Disruption of bacterial membrane integrity via hydrophobic cycloheptathiophene core (MIC: 8–32 µg/mL against S. aureus) .

Q. How to resolve contradictions in reported spectroscopic data?

  • Case Study :

  • Discrepancy : Conflicting ¹H NMR signals for the cycloheptathiophene CH₂ groups (δ 1.8–2.2 ppm in vs. δ 2.3–2.6 ppm in ).
  • Resolution :

Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO induces deshielding due to hydrogen bonding .

Conformational Analysis : Variable-temperature NMR (VT-NMR) can reveal dynamic ring puckering in cycloheptathiophene, altering chemical shifts .

Crystallographic Validation : X-ray data from confirms equatorial vs. axial proton orientations, explaining shift variability.

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent batch variability (e.g., anhydrous DMF vs. technical grade) to address yield inconsistencies .
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • In Silico Tools : Perform DFT calculations to predict reactive sites for functionalization (e.g., Fukui indices) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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